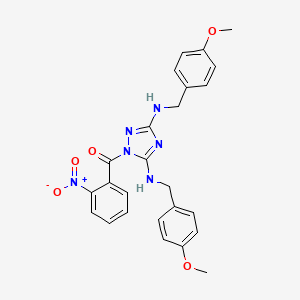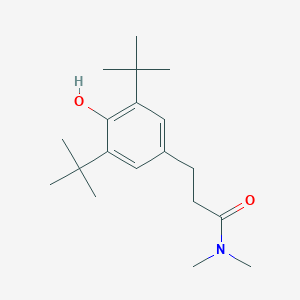
N,N'-bis(4-methoxybenzyl)-1-(2-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(4-methoxybenzyl)-1-(2-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine, commonly known as BZT-5, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. BZT-5 is a member of the 1,2,4-triazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wirkmechanismus
The mechanism of action of BZT-5 is not yet fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer progression and inflammation. One proposed mechanism involves the inhibition of the enzyme topoisomerase II, which is responsible for DNA replication and repair. By inhibiting this enzyme, BZT-5 can prevent cancer cells from dividing and multiplying.
Biochemical and Physiological Effects:
BZT-5 has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. It has also been found to reduce the production of pro-inflammatory cytokines, which are responsible for the inflammation associated with many diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BZT-5 is its high potency against cancer cells and its ability to selectively target cancer cells while sparing healthy cells. However, its low solubility in water can make it challenging to work with in laboratory experiments. Additionally, further studies are needed to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for research involving BZT-5. One potential avenue is the development of BZT-5 derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine its efficacy against different types of cancer and to investigate its potential use in combination with other cancer therapies. Finally, more research is needed to fully understand the mechanism of action of BZT-5 and to identify potential targets for its therapeutic effects.
Synthesemethoden
BZT-5 can be synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with 2-nitrobenzoyl chloride, followed by the addition of triazole and diamine moieties. The final product is obtained through purification and characterization techniques such as column chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
BZT-5 has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, BZT-5 has been found to possess potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
[3,5-bis[(4-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O5/c1-35-19-11-7-17(8-12-19)15-26-24-28-25(27-16-18-9-13-20(36-2)14-10-18)30(29-24)23(32)21-5-3-4-6-22(21)31(33)34/h3-14H,15-16H2,1-2H3,(H2,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPBBAIOEBILQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(4-methoxybenzyl)-1-(2-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5058216.png)



![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5058240.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5058245.png)
![3a,3a'-(1,4-phenylene)bis(6a-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione)](/img/structure/B5058250.png)



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide](/img/structure/B5058285.png)
![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5058298.png)
![2-{2-[2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5058300.png)
![3-{5-[(3-methoxybenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5058308.png)